molecular formula C12H22O3 B14598669 Acetic acid--2,6-dimethylocta-2,7-dien-3-ol (1/1) CAS No. 59902-36-2

Acetic acid--2,6-dimethylocta-2,7-dien-3-ol (1/1)

Cat. No.: B14598669
CAS No.: 59902-36-2
M. Wt: 214.30 g/mol
InChI Key: ZIMNLMAQIBFUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a naturally occurring ester found in various essential oils, including those of lemongrass, lavender, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) can be achieved through the esterification of geraniol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In industrial settings, the production of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) often involves the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The compound’s ability to disrupt microbial cell membranes is a key factor in its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) is unique due to its specific ester structure, which imparts distinct aromatic properties. Its widespread occurrence in essential oils and its versatility in various chemical reactions make it a valuable compound in both research and industry .

Properties

CAS No.

59902-36-2

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;2,6-dimethylocta-2,7-dien-3-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-5-9(4)6-7-10(11)8(2)3;1-2(3)4/h5,9,11H,1,6-7H2,2-4H3;1H3,(H,3,4)

InChI Key

ZIMNLMAQIBFUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C(C)C)O)C=C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.